molecular formula C7H9NO2 B12435125 N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine CAS No. 89114-36-3

N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine

Katalognummer: B12435125
CAS-Nummer: 89114-36-3
Molekulargewicht: 139.15 g/mol
InChI-Schlüssel: HIMNXJAVIZINRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-[(5-ETHYLFURAN-2-YL)METHYLIDENE]HYDROXYLAMINE is an organic compound featuring a furan ring substituted with an ethyl group and a methylenehydroxylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(5-ETHYLFURAN-2-YL)METHYLIDENE]HYDROXYLAMINE typically involves the condensation of 5-ethylfuran-2-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:

5-ethylfuran-2-carbaldehyde+hydroxylamine(E)-N-[(5-ethylfuran-2-yl)methylidene]hydroxylamine\text{5-ethylfuran-2-carbaldehyde} + \text{hydroxylamine} \rightarrow \text{(E)-N-[(5-ethylfuran-2-yl)methylidene]hydroxylamine} 5-ethylfuran-2-carbaldehyde+hydroxylamine→(E)-N-[(5-ethylfuran-2-yl)methylidene]hydroxylamine

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-[(5-ETHYLFURAN-2-YL)METHYLIDENE]HYDROXYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-N-[(5-ETHYLFURAN-2-YL)METHYLIDENE]HYDROXYLAMINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Wirkmechanismus

The mechanism of action of (E)-N-[(5-ETHYLFURAN-2-YL)METHYLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one: Another furan derivative with different substituents.

    5-Hydroxymethylfurfural: A furan compound with significant industrial and biological relevance.

Uniqueness

(E)-N-[(5-ETHYLFURAN-2-YL)METHYLIDENE]HYDROXYLAMINE is unique due to its specific structural features, such as the presence of both a furan ring and a methylenehydroxylamine moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

89114-36-3

Molekularformel

C7H9NO2

Molekulargewicht

139.15 g/mol

IUPAC-Name

N-[(5-ethylfuran-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H9NO2/c1-2-6-3-4-7(10-6)5-8-9/h3-5,9H,2H2,1H3

InChI-Schlüssel

HIMNXJAVIZINRN-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(O1)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.